molecular formula C17H16ClN3O2 B4200878 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B4200878
M. Wt: 329.8 g/mol
InChI Key: OVGDNUNYHVFZIQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, commonly known as CDPPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CDPPB belongs to the class of pyrazole compounds and is known to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

CDPPB acts as a positive allosteric modulator of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which enhances the receptor's activity by increasing the affinity of the receptor for its endogenous ligand glutamate. The modulation of this compound activity by CDPPB leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phospholipase C (PLC) pathway, and the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects
CDPPB has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal signaling, and gene expression. CDPPB has been found to enhance long-term potentiation (LTP), a cellular process that underlies learning and memory, by increasing the activity of this compound. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.

Advantages and Limitations for Lab Experiments

CDPPB has several advantages for lab experiments, including its high potency and selectivity for 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which allows for precise modulation of the receptor's activity. CDPPB also has good pharmacokinetic properties, including good brain penetration, which makes it suitable for in vivo studies. However, CDPPB has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

CDPPB has shown promising results in preclinical studies for various neurological and psychiatric disorders. Future research should focus on the development of CDPPB analogs with improved pharmacokinetic properties and selectivity for 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The potential therapeutic applications of CDPPB should also be explored in clinical trials to determine its efficacy and safety in humans. Additionally, the role of this compound in various neurological and psychiatric disorders should be further investigated to identify new therapeutic targets for these disorders.

Scientific Research Applications

CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, anxiety, depression, and schizophrenia. CDPPB is known to enhance the activity of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which plays a crucial role in regulating synaptic plasticity and neuronal signaling. The modulation of this compound activity by CDPPB has been shown to improve cognitive function, memory, and behavior in animal models of various neurological and psychiatric disorders.

properties

IUPAC Name

2-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-6-11(8-16(15)23-2)14-10-20-21(17(14)19)13-5-3-4-12(18)9-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDNUNYHVFZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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